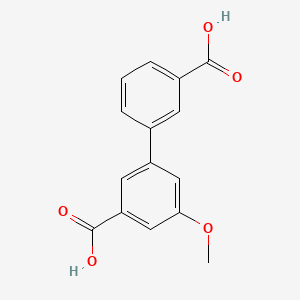

3-(3-Carboxyphenyl)-5-methoxybenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-carboxyphenyl)-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c1-20-13-7-11(6-12(8-13)15(18)19)9-3-2-4-10(5-9)14(16)17/h2-8H,1H3,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOAOXICMCNRNIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10689901 | |

| Record name | 5-Methoxy[1,1'-biphenyl]-3,3'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10689901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261905-12-7 | |

| Record name | 5-Methoxy[1,1'-biphenyl]-3,3'-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10689901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 3 Carboxyphenyl 5 Methoxybenzoic Acid

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of the target molecule identifies the central C-C bond between the two aromatic rings as the primary disconnection point. This bond is an ideal candidate for formation via a transition metal-catalyzed cross-coupling reaction. This leads to two key precursor fragments: a derivative of 3-methoxybenzoic acid and a derivative of isophthalic acid (benzene-1,3-dicarboxylic acid).

Two principal retrosynthetic pathways emerge:

Pathway A: Disconnecting the bond leads to a halogenated 3-methoxybenzoic acid derivative (e.g., 3-bromo-5-methoxybenzoic acid) and a boronic acid or ester derivative of 3-carboxybenzene.

Pathway B: The alternative disconnection points to a boronic acid derivative of 3-methoxybenzoic acid and a halogenated 3-carboxybenzene derivative (e.g., 3-bromobenzoic acid).

A secondary disconnection involves the carboxyl groups themselves. These can be viewed as the product of late-stage oxidation of more robust precursor groups, such as methyl or hydroxymethyl functionalities. This approach avoids potential complications with the free carboxylic acids during the coupling reaction, such as deprotonation by the basic conditions often employed.

Established Synthetic Routes and Reaction Cascades

Established routes heavily rely on palladium-catalyzed cross-coupling reactions, which are renowned for their efficiency and functional group tolerance in forming biaryl linkages. nih.gov

Suzuki-Miyaura Coupling: This reaction is the most prominent and practical method for synthesizing the target compound. It involves the coupling of an organoboron compound with an organohalide. mdpi.comtcichemicals.com Given the commercial availability of key intermediates like 3-bromo-5-methoxybenzoic acid sigmaaldrich.comnih.gov and various phenylboronic acids, this route is highly feasible. The reaction is typically catalyzed by a palladium(0) species, often generated in situ, and requires a base to facilitate the transmetalation step. kochi-tech.ac.jp

To prevent side reactions and improve solubility, the carboxylic acid groups are commonly protected as esters (e.g., methyl or ethyl esters) during the coupling step. A final hydrolysis step then yields the desired dicarboxylic acid. A plausible Suzuki-Miyaura route would involve coupling methyl 3-bromo-5-methoxybenzoate with (3-(methoxycarbonyl)phenyl)boronic acid.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Typical Reagents/Conditions | Reference |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | mdpi.comresearchgate.net |

| Ligand | Triphenylphosphine (PPh₃), DPEPhos, XPhos | kochi-tech.ac.jp |

| Base | K₂CO₃, Cs₂CO₃, NaHCO₃, K₃PO₄ | nih.govmdpi.com |

| Solvent | Toluene, Dioxane, DMF, Ethanol/Water | mdpi.comkochi-tech.ac.jp |

| Temperature | 80-120 °C | nih.gov |

Heck Reaction: The Heck reaction couples an aryl halide with an alkene, catalyzed by palladium. beilstein-journals.orgrug.nl While a powerful tool for C-C bond formation, its application to synthesize this specific biphenyl (B1667301) structure is less direct than the Suzuki-Miyaura reaction. nih.govchim.it A potential, though convoluted, pathway might involve coupling 3-bromo-5-methoxybenzoic acid with 3-vinylbenzoic acid, followed by isomerization or other modifications of the resulting stilbene-like structure. The regioselectivity of the Heck reaction can sometimes be challenging to control. nih.gov

Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide, using palladium and copper co-catalysts. wikipedia.orglibretexts.orgorganic-chemistry.org Synthesizing the target molecule via this method would be a multi-step process. One could envision a route involving the coupling of a protected 3-bromo-5-methoxybenzoate with a protected 3-ethynylbenzoate to form a diarylacetylene. Subsequent reduction of the alkyne triple bond would be required to form the biphenyl linkage. While feasible, the additional steps make it less efficient than direct arylation methods for this target. nih.gov

Functional group interconversion (FGI) is a critical strategy, particularly for managing the reactive carboxylic acid groups. imperial.ac.ukorganic-chemistry.org

Esterification and Hydrolysis: The most common FGI involves the protection of the carboxylic acids as esters prior to the coupling reaction. This is typically achieved by Fischer esterification using an alcohol (e.g., methanol) and an acid catalyst. After the successful formation of the biphenyl backbone, the ester groups are hydrolyzed back to carboxylic acids, usually under basic conditions (saponification) with reagents like sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup. rasayanjournal.co.in

Oxidation of Benzylic Carbons: An alternative strategy is to perform the cross-coupling on precursors bearing more inert functionalities, such as methyl groups. For example, coupling 1-bromo-3-methoxy-5-methylbenzene (B1337752) with 3-methylphenylboronic acid would yield 3-methoxy-5',3'-dimethyl-1,1'-biphenyl. A subsequent vigorous oxidation of both methyl groups using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in sulfuric acid would generate the desired dicarboxylic acid. youtube.com

Conversion from Other Groups: Other functional groups can also serve as precursors to carboxylic acids. For instance, a nitrile group can be hydrolyzed under acidic or basic conditions, or a primary alcohol or aldehyde can be oxidized.

A complete and practical synthesis would integrate these strategies. A robust multi-step approach is outlined below:

Esterification: Convert commercially available 3-bromo-5-methoxybenzoic acid to its methyl ester, methyl 3-bromo-5-methoxybenzoate, using methanol (B129727) and a catalytic amount of sulfuric acid.

Suzuki-Miyaura Coupling: React the resulting methyl 3-bromo-5-methoxybenzoate with (3-(methoxycarbonyl)phenyl)boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent system like toluene/ethanol/water.

Saponification: Hydrolyze the resulting diester, dimethyl 5-methoxy-[1,1'-biphenyl]-3,3'-dicarboxylate, using aqueous sodium hydroxide.

Acidification: Neutralize the reaction mixture with a strong acid (e.g., HCl) to precipitate the final product, 3-(3-Carboxyphenyl)-5-methoxybenzoic acid.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles can significantly reduce the environmental impact of the synthesis. rasayanjournal.co.in

Solvent Selection: Aqueous conditions for Suzuki-Miyaura couplings are well-documented and highly effective, often using water-soluble ligands or phase-transfer catalysts. tcichemicals.comnih.gov This minimizes the use of volatile and hazardous organic solvents.

Catalyst Efficiency and Recycling: The development of highly active catalysts, including N-heterocyclic carbene (NHC) palladium complexes, allows for very low catalyst loadings, reducing cost and palladium waste. nih.gov Using heterogeneous catalysts, such as palladium on carbon (Pd/C), can simplify product purification and enable catalyst recycling through simple filtration. rug.nlrug.nl

Energy Efficiency: Microwave-assisted rasayanjournal.co.in or continuous-flow synthesis beilstein-journals.org can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often improved yields.

Atom Economy: Exploring synthetic routes based on C-H activation can improve atom economy by avoiding the need for pre-functionalized starting materials like organohalides and organoborons.

Novel Synthetic Pathways and Method Development

Research continues to push the boundaries of synthetic efficiency and elegance.

Direct C-H Arylation: A cutting-edge approach would be the direct C-H functionalization of 3-methoxybenzoic acid with a suitable arylating agent like 3-bromobenzoic acid. This strategy forges the C-C bond without requiring the synthesis of an organometallic reagent (like a boronic acid), thus shortening the synthetic sequence and reducing waste.

Advanced Catalytic Systems: The use of novel ligands and catalyst systems, such as palladacycles or well-defined N-heterocyclic carbene (NHC) palladium complexes, can offer greater stability, higher turnover numbers, and broader substrate scope, even for challenging or sterically hindered substrates. nih.govrug.nl

Flow Chemistry: The synthesis of the target molecule could be adapted to a continuous-flow process. beilstein-journals.org This would involve pumping the starting materials and catalyst through a heated reactor coil. Flow chemistry provides superior control over reaction temperature, pressure, and time, enhancing safety, reproducibility, and scalability while often improving yields and selectivity.

Photoredox Catalysis: Emerging photoredox-catalyzed coupling reactions could offer alternative pathways for C-C bond formation under exceptionally mild conditions, using visible light as the energy source. organic-chemistry.org

Optimization of Reaction Conditions and Yields

The synthesis of this compound, a substituted biphenyl dicarboxylic acid, is predominantly achieved via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. The optimization of reaction conditions is critical for maximizing product yield, minimizing reaction times, and ensuring process efficiency. Key parameters that are typically adjusted include the choice of catalyst, ligand, base, solvent, and reaction temperature. Research into the synthesis of structurally similar biphenyl carboxylic acids provides significant insights into the optimal conditions applicable to this specific compound.

The foundational Suzuki-Miyaura reaction involves three primary steps: oxidative addition of the aryl halide to a Palladium(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the final biphenyl product and regenerate the catalyst. libretexts.org The efficiency of each step is highly dependent on the chosen reaction parameters.

Influence of Base and Reaction Time

The base plays a crucial role in the Suzuki-Miyaura coupling, primarily by activating the boronic acid to facilitate the transmetalation step. Studies on the synthesis of biphenyl carboxylic acids using a water-soluble fullerene-supported PdCl₂ nanocatalyst have systematically evaluated the impact of different bases on reaction yield. researchgate.net In a model reaction coupling 4-bromobenzoic acid with phenylboronic acid, various inorganic bases were tested. The results demonstrate that while several bases can promote the reaction, the choice significantly affects the final yield. researchgate.net

Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) were found to be superior, providing excellent yields (97-98%) within a 4-hour reaction period. researchgate.net Other bases such as sodium carbonate (Na₂CO₃), sodium bicarbonate (NaHCO₃), potassium fluoride (B91410) (KF), and potassium phosphate (B84403) (K₃PO₄) resulted in lower yields under the same conditions. researchgate.net Considering the higher cost of Cs₂CO₃, potassium carbonate is often selected as the optimal base for these transformations. researchgate.net Reaction time is another critical factor; yields were observed to increase markedly as the reaction time was extended from one to four hours. researchgate.net

Interactive Table 1: Effect of Base on Suzuki-Miyaura Coupling Yield researchgate.net Reaction conditions: 4-bromobenzoic acid, phenylboronic acid, 0.05 mol% C₆₀-TEGs/PdCl₂, water, room temperature, 4 hours.

| Base | Yield (%) |

| K₂CO₃ | 97 |

| Cs₂CO₃ | 98 |

| Na₂CO₃ | 85 |

| NaHCO₃ | 76 |

| KF | 72 |

| K₃PO₄ | 81 |

Influence of Palladium Source and Ligand

The catalyst system, comprising a palladium source and a phosphine (B1218219) ligand, is the heart of the Suzuki-Miyaura reaction. The ligand stabilizes the palladium center and modulates its reactivity. The optimization of these components is essential, particularly for challenging or sterically hindered couplings. nih.gov

In studies focused on the asymmetric synthesis of axially chiral biaryl compounds, which share structural motifs with the target acid, various palladium sources and phosphine ligands were screened. beilstein-journals.org For the coupling of 2-bromo-3-methyl-N-phenylbenzamide with 1-naphthylboronic acid, different combinations were tested. The results indicated that the choice of both the palladium precursor and the ligand dramatically influences the reaction's success. beilstein-journals.org A combination of Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) as the palladium source and specific phosphine ligands like S-Phos or chiral-bridged biphenyl monophosphine ligands provided the highest yields. beilstein-journals.org

Interactive Table 2: Optimization of Catalyst System for Suzuki-Miyaura Coupling beilstein-journals.org Reaction conditions: Aryl bromide (1 equiv), arylboronic acid (2 equiv), K₃PO₄ (3 equiv), THF, 50°C, 72h.

| Palladium Source (mol %) | Ligand (mol %) | Yield (%) |

| Pd(OAc)₂ (5) | S-Phos (6) | 85 |

| PdCl₂(PPh₃)₂ (5) | S-Phos (6) | 78 |

| Pd₂(dba)₃ (2.5) | (R)-L7* (6) | 99 |

| Pd₂(dba)₃ (2.5) | MOP** (6) | 56 |

| Pd(PPh₃)₄ (5) | None | 45 |

* (R)-L7 refers to a specific chiral-bridged biphenyl monophosphine ligand. ** MOP refers to 2-(diphenylphosphino)-2'-methoxy-1,1'-binaphthyl.

These findings highlight that a combination of Pd₂(dba)₃ with an appropriate phosphine ligand, such as those from the S-Phos family or custom-designed biaryl phosphines, in the presence of a base like potassium phosphate (K₃PO₄) and a solvent like tetrahydrofuran (B95107) (THF), constitutes a highly effective system for synthesizing sterically complex biaryl compounds. beilstein-journals.org This systematic optimization is key to achieving high yields in the synthesis of this compound.

Chemical Reactivity and Derivatization Studies of 3 3 Carboxyphenyl 5 Methoxybenzoic Acid

Reactivity of Carboxyl Moieties (e.g., Esterification, Amidation, Anhydride Formation)

The presence of two carboxylic acid groups on the biphenyl (B1667301) backbone of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid is central to its chemical reactivity. These carboxyl moieties can undergo a variety of transformations, making the molecule a versatile building block in organic synthesis.

Esterification: The conversion of the carboxylic acid groups to esters is a common derivatization strategy. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a widely used method. masterorganicchemistry.comresearchgate.net The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com Lewis acids can also catalyze esterification reactions. rug.nl For a molecule like this compound, selective mono-esterification or di-esterification can be achieved by controlling the stoichiometry of the alcohol and the reaction conditions. For instance, reacting the diacid with one equivalent of alcohol would likely produce a mixture of the starting material, the mono-ester, and the di-ester.

Amidation: The carboxyl groups can also be converted to amides by reaction with amines. This transformation typically requires activation of the carboxylic acid, as the direct reaction with an amine is often slow. Common activating agents include carbodiimides or conversion of the carboxylic acid to a more reactive species like an acyl chloride. Alternatively, direct amidation can be achieved at high temperatures or with specific catalysts. researchgate.net The reaction of this compound with a diamine could lead to the formation of polyamides.

Anhydride Formation: Dehydration of the carboxylic acid groups can lead to the formation of an anhydride. For a dicarboxylic acid like this, both intramolecular and intermolecular anhydride formation are conceivable, although the formation of a polymeric anhydride would be more likely than a strained monomeric cyclic anhydride. Symmetrical anhydrides can be synthesized from carboxylic acids using dehydrating agents. researchgate.net

Below is a table summarizing typical conditions for these transformations:

| Reaction | Reagents and Conditions | Product Functional Group |

| Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Strong Acid Catalyst (e.g., H₂SO₄), Heat | Ester |

| Amidation | Amine, Activating Agent (e.g., DCC, SOCl₂), or High Temperature | Amide |

| Anhydride Formation | Dehydrating Agent (e.g., Acetic Anhydride, P₂O₅), Heat | Anhydride |

Reactivity of the Methoxy (B1213986) Substituent (e.g., Demethylation, Ether Cleavage)

The methoxy group (-OCH₃) on one of the phenyl rings is an ether linkage and can be cleaved under specific conditions, a reaction known as ether cleavage. wikipedia.org This process, often referred to as demethylation in this context, typically requires strong acids. masterorganicchemistry.com

The most common reagents for ether cleavage are strong hydrohalic acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.org The reaction mechanism depends on the nature of the carbon atom attached to the ether oxygen. For an aryl methyl ether, the cleavage proceeds via a mechanism where the ether oxygen is first protonated by the strong acid. masterorganicchemistry.comyoutube.com Subsequently, the halide ion (I⁻ or Br⁻) acts as a nucleophile and attacks the methyl group in an Sₙ2 reaction, leading to the formation of a phenol and a methyl halide. masterorganicchemistry.comyoutube.com The Sₙ2 pathway is favored for the cleavage of methyl ethers. masterorganicchemistry.com Cleavage of ethers with tertiary alkyl groups, however, tends to proceed through an Sₙ1 mechanism. masterorganicchemistry.comyoutube.com

Alternative reagents for ether cleavage include boron tribromide (BBr₃), which is a powerful Lewis acid that can effectively cleave aryl ethers, often at lower temperatures than required for hydrohalic acids.

Electrophilic Aromatic Substitution Patterns on the Biphenyl System

The biphenyl system of this compound is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for aromatic compounds. wikipedia.org The position of substitution is directed by the existing substituents on the aromatic rings. libretexts.org

The two rings have different substitution patterns:

Ring A (with methoxy and carboxyl groups): This ring contains a strongly activating, ortho, para-directing methoxy group (-OCH₃) and a strongly deactivating, meta-directing carboxyl group (-COOH). The powerful activating effect of the methoxy group will dominate, directing incoming electrophiles to the positions ortho and para to it. The positions ortho to the methoxy group are also ortho and para to the carboxyl group. The position para to the methoxy group is already substituted. Therefore, electrophilic substitution on this ring is expected to occur at the positions ortho to the methoxy group and meta to the carboxyl group.

Ring B (with a carboxyl group): This ring contains a deactivating, meta-directing carboxyl group. Therefore, electrophilic substitution on this ring will be directed to the positions meta to the carboxyl group.

Nucleophilic Reactivity and Modifications

The primary sites for nucleophilic attack on this compound are the carbonyl carbons of the two carboxyl groups. As discussed in the context of esterification and amidation, these carbons are electrophilic and react with nucleophiles, especially when the carboxyl group is activated.

The aromatic rings themselves are electron-rich and generally not susceptible to nucleophilic aromatic substitution unless a strong electron-withdrawing group and a good leaving group are present on the ring. In its current form, the molecule is unlikely to undergo nucleophilic aromatic substitution.

The molecule can act as a nucleophile after deprotonation of the carboxylic acid groups to form carboxylates. These carboxylate anions can then participate in nucleophilic substitution reactions.

Strategies for Chemical Derivatization for Research Applications

The bifunctional nature of this compound, with its two carboxylic acid groups and a modifiable methoxy group, makes it a valuable scaffold for chemical derivatization in various research applications.

Synthesis of Probes and Conjugates for Non-Biological Applications

The two carboxylic acid groups provide convenient handles for conjugation to other molecules. By converting the carboxylic acids to more reactive derivatives (e.g., acyl chlorides or N-hydroxysuccinimide esters), the molecule can be covalently linked to fluorescent dyes, solid supports, or other functional moieties to create chemical probes. For example, one carboxyl group could be used to attach the molecule to a surface, while the other remains free for further interactions or reactions. The biphenyl core provides a rigid spacer, which can be advantageous in the design of molecular probes.

Formation of Macrocyclic Structures or Polymer Precursors

The presence of two carboxylic acid groups makes this compound an excellent monomer for the synthesis of polymers, such as polyesters and polyamides. The reaction with a diol would yield a polyester, while reaction with a diamine would produce a polyamide. The rigidity of the biphenyl unit can impart desirable thermal and mechanical properties to the resulting polymers.

Furthermore, this molecule can serve as a building block for the construction of macrocycles and supramolecular structures. For instance, by reacting it with a suitable di-functional linker under high-dilution conditions, it may be possible to form macrocyclic structures. It can also be envisioned as a linker in the synthesis of Metal-Organic Frameworks (MOFs), which are crystalline materials with applications in gas storage and catalysis. Similar tricarboxylic acid-based linkers, such as 1,3,5-tris(4-carboxyphenyl)benzene, are used to create MOFs with high surface areas. sigmaaldrich.com

Mechanistic Elucidation of Key Transformations Involving this compound

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: two carboxylic acid moieties and a methoxy group attached to a biphenyl backbone. The reactivity of this molecule is centered around the carboxyl groups, which can undergo a variety of transformations common to aromatic carboxylic acids. The electronic nature of the biphenyl system and the methoxy substituent can influence the rate and outcome of these reactions. Mechanistic studies, often employing kinetic analysis, isotopic labeling, and computational modeling, provide insight into the pathways of these transformations.

Key transformations of this compound include esterification, amide bond formation, and its use as a linker in the synthesis of coordination polymers and metal-organic frameworks (MOFs). The elucidation of the mechanisms governing these reactions is crucial for optimizing reaction conditions and designing novel derivatives and materials.

Esterification Reactions

The conversion of the carboxylic acid groups to esters, a common derivatization, typically proceeds via Fischer-Speier esterification. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk This acid-catalyzed reaction involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by an alcohol.

The generally accepted mechanism for the mono-esterification of one of the carboxylic acid groups is as follows:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of a carboxylic acid group by a strong acid catalyst, such as sulfuric acid. This increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Alcohol: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

Deprotonation: The protonated ester is deprotonated by a weak base (such as water or the alcohol) to yield the final ester product and regenerate the acid catalyst.

Due to the presence of two carboxylic acid groups in this compound, the reaction can proceed to form a monoester or a diester, depending on the stoichiometry of the alcohol and the reaction conditions. The reactivity of the two carboxylic acid groups may differ slightly due to their positions on the biphenyl rings, though in many cases, an excess of the alcohol will lead to the formation of the diester.

| Entry | Catalyst | Temperature (°C) | Reaction Time (h) | Conversion to Monoester (%) | Conversion to Diester (%) |

|---|---|---|---|---|---|

| 1 | H₂SO₄ (cat.) | 65 | 4 | 55 | 40 |

| 2 | HCl (gas) | 65 | 4 | 52 | 42 |

| 3 | p-TsOH (cat.) | 65 | 6 | 60 | 35 |

| 4 | H₂SO₄ (cat.) | 80 | 2 | 30 | 65 |

Amide Bond Formation

The formation of amides from this compound involves the reaction of the carboxylic acid groups with amines. This transformation typically requires the activation of the carboxylic acid to generate a more reactive acylating agent, as carboxylic acids themselves are generally unreactive towards amines under mild conditions.

Common mechanisms for amide bond formation include:

Activation with a Coupling Reagent: Reagents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used. The carboxylic acid adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide and a urea byproduct.

Conversion to an Acyl Halide: The carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with an amine to form the amide. The mechanism involves nucleophilic acyl substitution.

Direct Thermal or Catalytic Amidation: At elevated temperatures, direct condensation of the carboxylic acid and amine can occur with the elimination of water. researchgate.net Lewis acids can also catalyze this reaction by coordinating to the carbonyl oxygen and increasing the electrophilicity of the carbonyl carbon. nih.gov

The stepwise formation of mono- and di-amides is possible, and selectivity can often be controlled by the reaction stoichiometry and conditions.

| Entry | Activating Agent | Solvent | Temperature (°C) | Yield of Monoamide (%) | Yield of Diamide (%) |

|---|---|---|---|---|---|

| 1 | DCC | CH₂Cl₂ | 25 | 85 | 5 |

| 2 | SOCl₂ | Toluene | 80 | - | 90 |

| 3 | EDC/HOBt | DMF | 25 | 92 | 3 |

| 4 | None (Thermal) | None | 180 | 20 | 45 |

Formation of Metal-Organic Frameworks (MOFs)

Biphenyl-dicarboxylic acids are widely used as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). nih.govnih.govacs.org In this context, this compound can act as a ditopic linker, coordinating to metal ions or clusters through its two carboxylate groups. The formation of MOFs is a self-assembly process driven by the coordination bonds between the metal centers and the organic linkers.

The mechanism of MOF formation is complex and can be influenced by various factors, including the nature of the metal ion, the solvent system, temperature, and the presence of modulators. A general mechanistic understanding involves the following key steps:

Deprotonation of Carboxylic Acids: In solution, the carboxylic acid groups of the linker are deprotonated to form carboxylates. The pH of the reaction medium plays a crucial role in this step.

Formation of Secondary Building Units (SBUs): The metal ions and the carboxylate groups coordinate to form well-defined metal-carboxylate clusters, known as Secondary Building Units (SBUs). The geometry of these SBUs is a key determinant of the final MOF topology.

Framework Assembly: The SBUs then connect with the biphenyl backbone of the linkers, extending in three dimensions to form the porous framework of the MOF. This process is often reversible, allowing for the formation of a thermodynamically stable, crystalline structure.

The methoxy group on the biphenyl linker can influence the electronic properties of the linker and may also play a role in the intermolecular interactions within the final MOF structure, potentially affecting its properties such as gas adsorption or catalytic activity.

Advanced Spectroscopic and Analytical Characterization Techniques for 3 3 Carboxyphenyl 5 Methoxybenzoic Acid Excluding Basic Compound Identification

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous determination of the elemental composition of 3-(3-Carboxyphenyl)-5-methoxybenzoic acid. Unlike nominal mass spectrometry, HRMS provides mass measurements with high accuracy (typically <5 ppm), which allows for the calculation of a single, unique molecular formula. For the target compound (C₁₅H₁₂O₅), HRMS would confirm the exact mass of its molecular ion, distinguishing it from other potential isobaric compounds.

Electron impact (EI) or electrospray ionization (ESI) are common ionization techniques used for this analysis. The subsequent fragmentation of the molecular ion in the mass spectrometer provides a unique fingerprint that is invaluable for structural elucidation. nih.gov The fragmentation pathway for this compound can be predicted based on the known behavior of benzoic acids and their derivatives. docbrown.inforesearchgate.net Key fragmentation steps would involve the loss of the methoxy (B1213986) and carboxylic acid functional groups, as well as cleavage of the biphenyl (B1667301) C-C bond.

Key Fragmentation Pathways:

Loss of a hydroxyl radical (•OH): A common initial fragmentation from a carboxylic acid group.

Loss of a carboxyl group (•COOH): Cleavage of the C-C bond between the phenyl ring and a carboxylic acid group, resulting in a loss of 45 Da. docbrown.info

Loss of carbon monoxide (CO): Following the loss of the hydroxyl radical, the resulting acylium ion can lose CO (28 Da).

Loss of a methoxy radical (•OCH₃): Cleavage of the aryl-ether bond results in a loss of 31 Da.

Loss of formaldehyde (B43269) (CH₂O): A characteristic loss from a methoxy-substituted aromatic ring. researchgate.net

The analysis of these fragmentation patterns, aided by the high resolution of the mass measurements, allows for the confident structural confirmation of the molecule. researchgate.netuni-halle.de

Table 1: Predicted High-Resolution Mass Spectrometry Data and Fragmentation

| Ion | Predicted m/z | Formula | Description |

|---|---|---|---|

| [M]⁺ | 272.0685 | [C₁₅H₁₂O₅]⁺ | Molecular Ion |

| [M-OH]⁺ | 255.0657 | [C₁₅H₁₁O₄]⁺ | Loss of hydroxyl radical from a carboxyl group |

| [M-OCH₃]⁺ | 241.0501 | [C₁₄H₉O₄]⁺ | Loss of methoxy radical |

| [M-COOH]⁺ | 227.0708 | [C₁₄H₁₁O₃]⁺ | Loss of carboxyl group docbrown.info |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural assignment of organic molecules in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is required for unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum would display distinct signals for the aromatic protons and the methoxy group protons. The aromatic region would be complex due to spin-spin coupling between adjacent protons on the two phenyl rings. The integration of the signals would correspond to the number of protons in each environment.

¹³C NMR: The carbon NMR spectrum would show 15 distinct signals, corresponding to each carbon atom in the unique electronic environments of the molecule. The signals for the two carboxylic acid carbons would appear downfield (~167 ppm), while the methoxy carbon would be observed around 56 ppm. chemicalbook.com

2D NMR: To resolve ambiguities from the 1D spectra, 2D NMR techniques are essential.

COSY (Correlation Spectroscopy): Identifies ¹H-¹H coupling networks within each of the two separate phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, allowing for the assignment of protonated carbons. phcogj.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. phcogj.comusm.my This is crucial for assigning quaternary (non-protonated) carbons and for establishing the connectivity between the two phenyl rings and the positions of the substituents. For instance, a correlation between the methoxy protons and the carbon at C-5 would confirm its position. usm.my

Solid-State NMR (ssNMR): When a single crystal is not available for X-ray diffraction, ssNMR can provide valuable information about the solid-state structure. researchgate.net For dicarboxylic acids like the title compound, ¹³C and ¹H ssNMR can probe the effects of crystal packing and intermolecular hydrogen bonding on the local electronic environment. nih.govacs.org It is particularly useful for studying proton transfer dynamics within the hydrogen-bonded carboxylic acid dimers that are expected to form in the solid state. nih.govacs.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| 1 | ~132 | - | H2', H6' |

| 2 | ~129 | ~8.1 (s) | C4, C6, C1' |

| 3 | ~131 | - | H2, H4 |

| 4 | ~123 | ~7.8 (t) | C2, C6 |

| 5 | ~159 | - | H4, H6, OCH₃ |

| 6 | ~124 | ~7.6 (t) | C2, C4, OCH₃ |

| 1' | ~140 | - | H2', H6' |

| 2' | ~129 | ~8.0 (d) | C4', C6', C1 |

| 3' | - | - | H2', H4' |

| 4' | ~130 | ~7.7 (t) | C2', C6' |

| 5' | ~129 | ~7.7 (t) | C3', C1' |

| 6' | ~133 | ~8.2 (d) | C2', C4' |

| COOH (C3) | ~167 | ~13.1 (br s) | H2, H4 |

| COOH (C3') | ~167 | ~13.1 (br s) | H2', H4' |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule. These techniques are complementary and are used to confirm the molecular structure of this compound.

FTIR Spectroscopy:

O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid dimer. nih.gov

C-H Stretch: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group appears just below 3000 cm⁻¹. mdpi.com

C=O Stretch: A strong, sharp absorption band around 1700-1680 cm⁻¹ is indicative of the carbonyl stretching of the aromatic carboxylic acid. The position of this band can be influenced by hydrogen bonding.

C-O Stretch: The C-O stretching vibrations of the carboxylic acid and the aryl-ether linkage are expected in the 1320-1210 cm⁻¹ and 1275-1200 cm⁻¹ regions, respectively.

Aromatic C=C Stretch: Medium to weak bands appear in the 1600-1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing the symmetric vibrations of non-polar bonds, which may be weak in the FTIR spectrum.

Symmetric Aromatic Ring Breathing: A strong band for the substituted benzene (B151609) rings would be prominent.

Biphenyl C-C Stretch: The vibration of the bond connecting the two phenyl rings can often be observed in the Raman spectrum.

Conformational studies can also be aided by vibrational spectroscopy. The frequencies of certain vibrational modes, particularly those involving the biphenyl linkage, can be sensitive to the dihedral angle between the two aromatic rings. nih.gov

Table 3: Characteristic Vibrational Frequencies

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| O-H Stretch (dimer) | FTIR | 3300-2500 (broad) | Strong, characteristic of carboxylic acid dimers. nih.gov |

| Aromatic C-H Stretch | FTIR/Raman | 3100-3000 | Multiple weak to medium bands. mdpi.com |

| Aliphatic C-H Stretch | FTIR/Raman | 2980-2850 | Methoxy group C-H vibrations. |

| C=O Stretch | FTIR | 1700-1680 | Strong absorption from both carboxyl groups. |

| Aromatic C=C Stretch | FTIR/Raman | 1610-1580, 1520-1450 | Multiple bands characteristic of the phenyl rings. |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

For biphenyl systems, a key structural parameter is the dihedral angle between the two phenyl rings. In the related biphenyl-3,3′-dicarboxylic acid, this angle is reported to be 43.11°. iucr.org A similar twisted conformation would be expected for the methoxy-substituted derivative to minimize steric hindrance between the ortho-hydrogens on the two rings.

A crucial aspect revealed by X-ray crystallography is the network of intermolecular interactions that governs the crystal packing. Aromatic carboxylic acids commonly form hydrogen-bonded dimers through their carboxyl groups. acs.org In the case of biphenyl-3,3'-dicarboxylic acid, these dimeric interactions link the molecules into one-dimensional zigzag chains via O-H···O hydrogen bonds. iucr.org These chains are further organized into layers by π–π stacking interactions between neighboring benzene rings. iucr.org A similar supramolecular assembly is anticipated for this compound, with the methoxy group potentially influencing the specifics of the crystal packing. The analysis of these non-covalent interactions is vital for understanding the material's physical properties. rsc.org

Table 4: Expected Crystallographic and Structural Parameters

| Parameter | Expected Value/Observation | Significance |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. iucr.org |

| Space Group | e.g., P2/n, Pnna | Defines the symmetry elements within the unit cell. iucr.orggexinonline.com |

| Dihedral Angle | ~40-50° | Defines the twist between the two phenyl rings. iucr.org |

| Hydrogen Bonding | O-H···O interactions | Formation of carboxylic acid dimers linking molecules into chains. iucr.orgrsc.org |

Chromatographic Methodologies for Purity Profiling and Preparative Separation

Chromatographic techniques are essential for assessing the purity of this compound and for its purification from reaction mixtures or commercial sources.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing the purity of non-volatile organic compounds.

Stationary Phase: A C18 or C8 column is typically used.

Mobile Phase: A gradient mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) is employed. zodiaclifesciences.com To ensure sharp peaks and reproducible retention times for the dicarboxylic acid, an acid (e.g., 0.1% formic acid or trifluoroacetic acid) is typically added to the mobile phase to suppress the ionization of the carboxyl groups.

Detection: A UV detector, set to a wavelength where the aromatic system absorbs strongly (e.g., ~254 nm), is used for quantification.

This method allows for the separation of the main compound from starting materials, by-products, and other impurities, enabling accurate purity determination (e.g., >95%). nih.gov Preparative HPLC uses the same principles but on a larger scale with larger columns to isolate the pure compound. du.ac.in

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of this compound by GC-MS is challenging due to its low volatility and the thermal lability of the carboxylic acid groups. Therefore, derivatization is typically required to convert the polar -COOH groups into more volatile esters (e.g., methyl esters) or silyl (B83357) ethers (e.g., trimethylsilyl (B98337) esters). researchgate.net After derivatization, the compound can be analyzed by GC-MS, which provides excellent separation and structural information from the mass spectrometric detector, making it a powerful tool for identifying trace impurities. nih.govresearchgate.net

Table 5: Summary of Chromatographic Methods

| Technique | Stationary Phase | Typical Mobile Phase/Conditions | Purpose |

|---|---|---|---|

| Analytical RP-HPLC | C18 (e.g., 4.6 x 250 mm, 5 µm) | Water/Acetonitrile gradient with 0.1% Formic Acid | Purity profiling and quantification. zodiaclifesciences.comnih.gov |

| Preparative RP-HPLC | C18 (e.g., >20 mm diameter) | Water/Acetonitrile gradient with 0.1% Formic Acid | Isolation and purification of the compound. du.ac.in |

Theoretical and Computational Investigations of 3 3 Carboxyphenyl 5 Methoxybenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic properties of molecules. These calculations provide a detailed picture of electron distribution and energy levels, which are key to understanding molecular reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. nih.gov

For 3-(3-Carboxyphenyl)-5-methoxybenzoic acid, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring, which can donate electron density. Conversely, the LUMO is likely distributed over the carboxyphenyl moiety, which acts as an electron-accepting region. The energy of these orbitals and their gap can be precisely calculated using DFT methods (e.g., B3LYP with a suitable basis set like 6-311G++(d,p)). While specific calculated values for this exact molecule are not available in the surveyed literature, Table 1 presents typical values for related aromatic carboxylic acids to illustrate the expected range.

Table 1: Representative FMO Properties Calculated via DFT

| Parameter | Description | Typical Value (eV) | Implication for Reactivity |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 | Indicates electron-accepting ability. |

Note: These values are illustrative and based on calculations for similar aromatic acid structures. Actual values for this compound would require specific computation.

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The ESP map is plotted on the molecule's electron density surface, with colors indicating different potential values. Red regions signify negative electrostatic potential, indicating areas rich in electrons that are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, corresponding to electron-poor areas that are prone to nucleophilic attack.

In the case of this compound, an ESP map would reveal distinct regions of varying potential. The most negative potential (red) would be concentrated around the oxygen atoms of the two carboxylic acid groups and the methoxy (B1213986) group, highlighting these as the primary sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, the most positive potential (blue) would be located on the acidic protons of the carboxyl groups, identifying them as the most likely sites for deprotonation or interaction with nucleophiles. researchgate.net The aromatic protons would exhibit a moderately positive potential. This visual representation is crucial for understanding intermolecular interactions and predicting sites of chemical reaction.

Conformational Analysis and Energy Landscape Exploration via Molecular Mechanics and Quantum Chemistry

Conformational analysis can be performed using a combination of computational methods.

Molecular Mechanics (MM): MM methods provide a rapid way to scan the potential energy surface by rotating the key dihedral angle. This initial scan can identify multiple low-energy conformations or local minima.

Quantum Chemistry (DFT): The geometries of the low-energy conformers identified by MM are then typically re-optimized using more accurate DFT methods. This provides more reliable energy values and precise geometric parameters for each stable conformer.

For this compound, the main conformational question is the degree of twisting between the two aromatic rings. A completely planar conformation might be destabilized by steric hindrance between the ortho-hydrogens. Therefore, a twisted conformation is likely the global energy minimum. A detailed conformational scan would reveal the energy barrier to rotation and the relative populations of different stable conformers at a given temperature. Such studies are crucial for understanding polymorphism, where different crystal forms arise from different molecular conformations. uky.edu

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which can aid in the interpretation of experimental data.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can reliably predict ¹H and ¹³C NMR chemical shifts. epstem.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical chemical shifts can be obtained. These predicted values, when compared with experimental spectra, can confirm the proposed structure and help assign specific signals to individual atoms. Table 2 outlines the expected ¹H NMR chemical shifts and splitting patterns for this compound based on analogous structures. rsc.orgchegg.com

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton | Environment | Expected Shift (ppm) | Splitting Pattern |

|---|---|---|---|

| COOH | Carboxylic Acid | > 12.0 | Singlet (broad) |

| Ar-H | Aromatic | 7.0 - 8.5 | Multiplets, Doublets, Triplets |

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry, a set of normal vibrational modes and their corresponding frequencies can be obtained. researchgate.net These calculated frequencies are often systematically scaled to correct for approximations in the computational method and anharmonicity. semanticscholar.org The predicted spectrum is invaluable for assigning experimental absorption bands to specific molecular motions, such as the characteristic stretching frequencies of the C=O and O-H bonds in the carboxylic acid groups and the C-O stretching of the methoxy group.

Table 3: Predicted Key Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| O-H (in dimer) | Stretching | 2500 - 3300 (broad) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=O | Stretching | 1680 - 1710 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

Computational Modeling of Intermolecular Interactions

The presence of two carboxylic acid groups and a methoxy group makes this compound capable of forming a variety of strong intermolecular interactions, which dictate its solid-state structure and properties. Computational modeling can simulate these interactions.

With Metal Ions: The carboxylate groups can act as ligands, coordinating to metal ions. Computational models can be used to study the geometry, binding energy, and electronic structure of potential metal complexes. mdpi.com Docking simulations and quantum chemical calculations can predict the preferred coordination sites and the nature of the metal-ligand bond, providing insight into the molecule's potential for forming metal-organic frameworks (MOFs) or other coordination polymers.

Reaction Pathway Simulations and Transition State Analysis

Theoretical chemistry can be used to model the mechanisms of chemical reactions, providing insights into reactivity that are often difficult to obtain experimentally. For this compound, potential reactions include esterification of the carboxylic acids, electrophilic aromatic substitution on the rings, or decarboxylation at high temperatures.

To study such a reaction, a reaction coordinate is defined, and the potential energy surface along this path is calculated. This allows for the identification of:

Reactants, Products, and Intermediates: These correspond to local minima on the potential energy surface.

Transition States (TS): These are first-order saddle points on the energy surface, representing the highest energy point along the minimum energy reaction pathway.

By locating the transition state structure, the activation energy (the energy difference between the reactants and the TS) can be calculated. This value is directly related to the reaction rate. The geometry of the TS provides a snapshot of the bond-breaking and bond-forming processes, offering a detailed mechanistic understanding of the reaction. While specific reaction pathway simulations for this molecule are not documented in the reviewed literature, these computational techniques provide a robust framework for theoretically assessing its chemical reactivity.

Research Applications and Functional Explorations in Chemical Science Excluding Clinical and Biological Applications

Role as a Ligand in Coordination Chemistry and Metal-Organic Framework (MOF) Synthesis

There is no available information on the design and synthesis of metal complexes or MOFs using 3-(3-Carboxyphenyl)-5-methoxybenzoic acid as a ligand. Consequently, the structural diversity of any resulting coordination polymers and their potential catalytic applications remain unknown.

Application as a Building Block in Complex Organic Synthesis

This compound, a biphenyl (B1667301) derivative featuring two carboxylic acid groups and a methoxy (B1213986) substituent, holds significant potential as a versatile building block in the field of complex organic synthesis. Its rigid biphenyl core, coupled with the reactive carboxyl and methoxy functionalities, provides a unique platform for the construction of diverse and complex molecular architectures.

Construction of Novel Organic Scaffolds

The structural attributes of this compound make it an attractive starting material for the synthesis of novel organic scaffolds. The biphenyl backbone imparts conformational rigidity, a desirable feature in the design of molecules with well-defined three-dimensional shapes. The two carboxylic acid groups, positioned at the meta-positions of the respective phenyl rings, offer multiple reaction sites for derivatization and extension of the molecular framework.

Organic synthesis strategies can exploit these carboxylic acid groups for a variety of transformations, including amidation, esterification, and the formation of acid chlorides. These reactions allow for the covalent attachment of other molecular fragments, leading to the assembly of larger, more intricate structures. For instance, the dicarboxylic acid can be reacted with diamines to form macrocyclic structures or with diols to create polyesters with specific topologies. The methoxy group, while less reactive, can influence the electronic properties of the aromatic system and can be a site for demethylation to a hydroxyl group, providing another point for functionalization.

The synthesis of novel organic scaffolds using building blocks like this compound is crucial for the development of new materials, catalysts, and molecules with specific recognition properties. The defined geometry of the biphenyl core can be used to create pre-organized cavities or clefts, which are fundamental to the design of host-guest systems and molecular sensors.

Table 1: Potential Synthetic Transformations for Scaffold Construction

| Reaction Type | Reagents and Conditions | Resulting Functional Group/Scaffold |

| Amidation | Diamines, coupling agents (e.g., DCC, EDC) | Polyamides, Macrocycles |

| Esterification | Diols, acid catalysis | Polyesters, Macrocyclic esters |

| Acid Chloride Formation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Diacid chloride (highly reactive intermediate) |

| Reduction | Lithium aluminum hydride (LiAlH₄) or Borane (BH₃) | Diol |

| Demethylation | Boron tribromide (BBr₃) or Hydrobromic acid (HBr) | Dihydroxy biphenyl dicarboxylic acid |

Precursor for Advanced Materials (e.g., Polymers, Dendrimers, Liquid Crystals)

The unique molecular architecture of this compound makes it a promising precursor for the synthesis of various advanced materials.

Polymers: The presence of two carboxylic acid groups allows this compound to act as a monomer in polymerization reactions. Specifically, it can be used in step-growth polymerization to produce aromatic polyesters and polyamides. These polymers are known for their high thermal stability, mechanical strength, and chemical resistance. The incorporation of the bent biphenyl unit can influence the polymer's morphology and properties, potentially leading to materials with enhanced solubility or specific processing characteristics. Isophthalic acid, a related dicarboxylic acid, is a key component in the production of commercially important polymers like Nomex and in modifying polyethylene terephthalate (PET) resins wikipedia.orgrayeneh.comchemicalbook.com. This highlights the potential of its biphenyl analogue in polymer science.

Dendrimers: Dendrimers are highly branched, well-defined macromolecules with a central core and repeating branching units. The dicarboxylic acid functionality of this compound can be utilized in the divergent or convergent synthesis of dendrimers. It can serve as a core molecule or as a branching unit after conversion to a suitable derivative. The rigid biphenyl structure can lead to dendrimers with unique shapes and internal cavities, which are of interest for applications in catalysis, drug delivery, and materials science.

Liquid Crystals: Molecules that exhibit liquid crystalline properties typically possess a rigid, anisotropic shape. The elongated and rigid nature of the biphenyl core in this compound is a common feature in liquid crystal molecules. By appropriate modification of the carboxylic acid groups to form long-chain esters or other suitable functionalities, it is conceivable to design liquid crystalline materials derived from this compound. The methoxy group can also influence the mesophase behavior and transition temperatures.

Development of Chemical Sensors and Probes (Non-Biological Targets)

The development of chemical sensors and probes for the detection of non-biological targets is a critical area of analytical chemistry. The structural and electronic properties of this compound provide a foundation for its potential use in the design of such sensors.

Design Principles and Sensing Mechanisms

A common strategy in the design of chemical sensors involves the integration of a recognition unit (receptor) with a signaling unit (transducer). This compound can be functionalized to serve as a receptor for specific analytes.

The carboxylic acid groups can participate in hydrogen bonding or electrostatic interactions with target molecules. For instance, they could potentially bind to metal ions or electron-deficient organic molecules. The aromatic rings of the biphenyl system can engage in π-π stacking interactions with other aromatic analytes.

The sensing mechanism would rely on a detectable change in a physical property of the sensor molecule upon binding to the analyte. This could be a change in fluorescence, absorbance, or an electrochemical signal. For example, if the compound is incorporated into a larger fluorescent system, analyte binding could lead to a quenching or enhancement of the fluorescence intensity.

Selectivity and Sensitivity Studies

For a chemical sensor to be effective, it must exhibit high selectivity (the ability to detect a specific analyte in the presence of other interfering species) and high sensitivity (the ability to detect low concentrations of the analyte).

The selectivity of a sensor based on this compound would be governed by the specific interactions between its functional groups and the target analyte. The rigid and pre-organized nature of the biphenyl scaffold can contribute to selectivity by creating a binding site with a specific size and shape.

Table 2: Potential Non-Biological Sensing Applications

| Target Analyte | Potential Interaction Mechanism | Potential Detection Method |

| Metal Ions | Coordination with carboxylate groups | Fluorescence or Colorimetric change |

| Small Organic Molecules | Hydrogen bonding, π-π stacking | Change in UV-Vis absorbance or fluorescence |

| Anions | Hydrogen bonding with carboxylic acid protons | Electrochemical signal change |

Emerging Research Directions and Future Perspectives for 3 3 Carboxyphenyl 5 Methoxybenzoic Acid

Exploration of Novel Catalytic Systems Based on its Derivatives

The dicarboxylic nature of 3-(3-carboxyphenyl)-5-methoxybenzoic acid makes it an excellent candidate as an organic linker for the synthesis of metal-organic frameworks (MOFs). The exploration of its derivatives in novel catalytic systems is a promising avenue of research. The isophthalic acid and benzoic acid moieties provide versatile coordination geometries with various metal centers, which could lead to MOFs with tailored catalytic activities.

The methoxy (B1213986) group can play a crucial role in modulating the electronic properties of the framework and influencing its catalytic performance. For instance, it can act as a Lewis base site, potentially enhancing the catalytic activity in reactions such as Knoevenagel condensation or cyanosilylation. Furthermore, the biphenyl (B1667301) backbone offers a rigid and porous structure, which is advantageous for size- and shape-selective catalysis.

Future research could focus on synthesizing a series of MOFs with different metal nodes (e.g., Cu, Zn, Co, Zr) and investigating their catalytic efficiency in various organic transformations. The development of multivariate MOFs, where this compound is used in conjunction with other linkers, could also lead to synergistic catalytic effects.

Table 1: Potential Catalytic Applications of MOFs Derived from this compound

| Catalytic Reaction | Potential Advantages of the MOF Catalyst |

| C-C Coupling Reactions | High stability and recyclability of the catalyst. |

| Oxidation of Alcohols | Shape-selectivity towards specific alcohol substrates. |

| CO2 Conversion | Active sites for CO2 activation and conversion. |

| Asymmetric Catalysis | Potential for chiral induction from the framework. |

Integration into Advanced Functional Materials Design

The unique structure of this compound makes it a versatile building block for a range of advanced functional materials beyond catalysis. Its rigid structure and potential for hydrogen bonding through its carboxylic acid groups can be exploited in the design of porous organic polymers (POPs) and covalent organic frameworks (COFs). These materials are known for their high surface area and stability, making them suitable for gas storage and separation applications.

The presence of the methoxy group can impart hydrophobicity to the resulting materials, which could be beneficial for applications such as oil-water separation or the capture of volatile organic compounds (VOCs) from humid environments. Moreover, the aromatic rings in the backbone suggest that materials derived from this linker could possess interesting photophysical properties, opening doors for applications in organic light-emitting diodes (OLEDs) or as photoluminescent materials.

Researchers may explore the synthesis of linear polymers or hyperbranched structures incorporating this monomer to create materials with specific thermal, mechanical, and optical properties. The ability to functionalize the aromatic rings further could lead to a new generation of smart materials that respond to external stimuli.

Untapped Potential in Sensing Technologies for Environmental or Industrial Applications

Luminescent metal-organic frameworks (L-MOFs) have emerged as highly sensitive and selective chemical sensors. The biphenyl core of this compound provides a good platform for creating L-MOFs. The intrinsic fluorescence of the linker can be modulated by the choice of the metal center and the presence of guest molecules within the pores.

An L-MOF based on this linker could potentially detect a variety of analytes. For instance, the quenching or enhancement of its fluorescence upon interaction with specific metal ions, anions, or small organic molecules could form the basis of a sensing mechanism. The methoxy group might also play a role in the selective binding of certain analytes through hydrogen bonding or other weak interactions.

Future work in this area could involve the synthesis and characterization of L-MOFs incorporating this linker and testing their sensing performance towards environmentally relevant pollutants, such as heavy metal ions (e.g., Hg²⁺, Pb²⁺) or nitroaromatic compounds, which are common in industrial waste. The development of portable sensing devices based on these materials could have a significant impact on environmental monitoring and industrial process control.

Table 2: Potential Sensing Applications of Materials Derived from this compound

| Target Analyte | Potential Sensing Mechanism | Application Area |

| Heavy Metal Ions | Fluorescence quenching or enhancement. | Environmental Monitoring |

| Nitroaromatic Compounds | Electron transfer leading to fluorescence quenching. | Industrial Safety |

| Volatile Organic Compounds | Adsorption and change in optical properties. | Air Quality Control |

| Anions | Anion-π interactions affecting luminescence. | Water Quality Analysis |

Interdisciplinary Research Opportunities and Synergies

The exploration of this compound and its derivatives offers numerous opportunities for interdisciplinary collaboration. The synthesis and characterization of new materials based on this compound will require the expertise of synthetic chemists. The investigation of their catalytic, materials, and sensing properties will necessitate collaboration with materials scientists, chemical engineers, and analytical chemists.

For example, computational chemists can play a vital role in predicting the structures and properties of new MOFs and polymers based on this linker, guiding experimental efforts. The development of practical devices, such as catalytic reactors or chemical sensors, will require the involvement of engineers and materials scientists to address challenges related to material processing, device fabrication, and long-term stability.

Furthermore, exploring the biological applications of these materials, such as in drug delivery or bio-imaging, could foster collaborations with biologists and medical researchers. The synergistic combination of expertise from different fields will be crucial to fully unlock the potential of this compound and its derivatives.

Q & A

Q. What controls are essential when testing the compound’s antioxidant activity in cellular assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.